molecular formula C11H20O6 B14007595 Pentane-1,5-diyl bis(methoxyacetate) CAS No. 38342-45-9

Pentane-1,5-diyl bis(methoxyacetate)

Cat. No.: B14007595
CAS No.: 38342-45-9
M. Wt: 248.27 g/mol
InChI Key: OIJZGVLNGJLLCG-UHFFFAOYSA-N
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Description

Pentane-1,5-diyl bis(methoxyacetate) is an organic compound with the molecular formula C11H20O6. It is characterized by the presence of two ester groups and two ether groups, making it a versatile compound in various chemical reactions . This compound is used in multiple fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentane-1,5-diyl bis(methoxyacetate) typically involves the esterification of pentane-1,5-diol with methoxyacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of pentane-1,5-diyl bis(methoxyacetate) follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques like chromatography are often employed to ensure the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

Pentane-1,5-diyl bis(methoxyacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pentane-1,5-diyl bis(methoxyacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives

Mechanism of Action

The mechanism of action of pentane-1,5-diyl bis(methoxyacetate) involves its ability to participate in esterification and etherification reactions. The ester groups can undergo hydrolysis to release methoxyacetic acid, which can further interact with various biological targets. The compound’s reactivity is influenced by the presence of electron-donating methoxy groups, which enhance its nucleophilicity and electrophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentane-1,5-diyl bis(methoxyacetate) is unique due to its dual ester and ether functionalities, which provide it with a wide range of reactivity and applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

38342-45-9

Molecular Formula

C11H20O6

Molecular Weight

248.27 g/mol

IUPAC Name

5-(2-methoxyacetyl)oxypentyl 2-methoxyacetate

InChI

InChI=1S/C11H20O6/c1-14-8-10(12)16-6-4-3-5-7-17-11(13)9-15-2/h3-9H2,1-2H3

InChI Key

OIJZGVLNGJLLCG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)OCCCCCOC(=O)COC

Origin of Product

United States

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